Urea, N,N''-2,6-pyridinediylbis[N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl-: is a complex organic compound that belongs to the class of N-substituted ureas. This compound is characterized by its unique structure, which includes a pyridine ring substituted with phenyl groups. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source can yield N-substituted ureas . Another method involves the use of phosgene or its substitutes to react with amines, forming the desired urea derivatives .
Industrial Production Methods: Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. For example, the use of water as a solvent in the reaction of (thio)isocyanates with amines has been reported to be a sustainable and chemoselective method . Additionally, the carbonylation of aliphatic amines using S,S-dimethyl dithiocarbonate as a phosgene substitute is another industrially relevant method .
Chemical Reactions Analysis
Types of Reactions: Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl- undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles, such as amines, to form new urea derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: The phenyl groups in the compound can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Phenyliodine Diacetate: Used in the nucleophilic addition of amines to form N-substituted ureas.
S,S-Dimethyl Dithiocarbonate: Employed as a phosgene substitute in the carbonylation of amines.
Water: Utilized as a solvent in sustainable synthesis methods.
Major Products: The major products formed from these reactions are various N-substituted urea derivatives, which can have different functional groups and properties depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl- is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, urea derivatives are known for their ability to form stable hydrogen bonds with protein and receptor targets. This makes them valuable in drug design and development, particularly for anticancer, antibacterial, and antiviral agents .
Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its diverse reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl- involves its ability to form hydrogen bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to specific biological effects. The compound’s structure allows it to interact with multiple molecular targets, making it a versatile tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Urea, N,N’-diphenyl-: Another N-substituted urea with similar reactivity but different structural features.
Carbanilide: Known for its use in organic synthesis and industrial applications.
Uniqueness: Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl- is unique due to its pyridine ring and phenyl substitutions, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
91928-52-8 |
---|---|
Molecular Formula |
C19H17N5O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-phenyl-3-[6-(phenylcarbamoylamino)pyridin-2-yl]urea |
InChI |
InChI=1S/C19H17N5O2/c25-18(20-14-8-3-1-4-9-14)23-16-12-7-13-17(22-16)24-19(26)21-15-10-5-2-6-11-15/h1-13H,(H4,20,21,22,23,24,25,26) |
InChI Key |
HTEHNOQNZGOVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.